去氟阿托伐他汀

描述

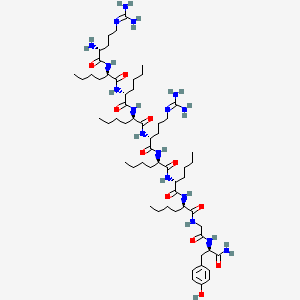

Desfluoroatorvastatin is an impurity of Atorvastatin . Atorvastatin is an orally active 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, which has the ability to effectively decrease blood lipids .

Synthesis Analysis

Desfluoroatorvastatin is created during the synthesis of Atorvastatin . The synthesis of atorvastatin and its derivatives has been a subject of research, with a focus on enhancing water solubility, hepatoselectivity, and stability . The synthetic procedures of atorvastatin, including Paal-Knorr synthesis and several new synthetic strategies, have been discussed .

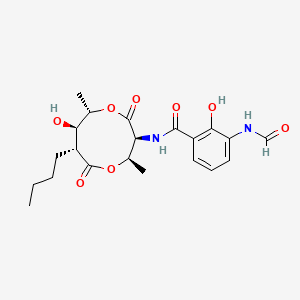

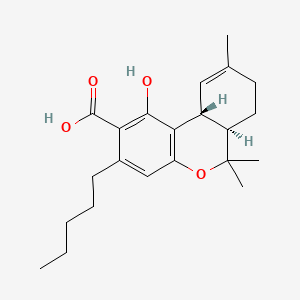

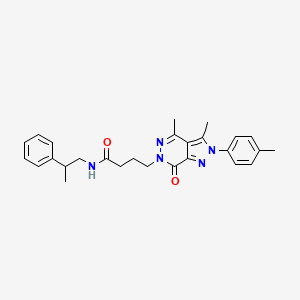

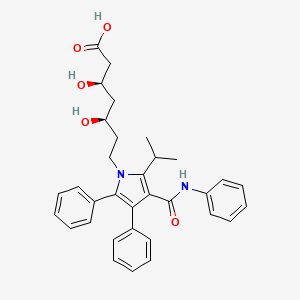

Molecular Structure Analysis

The molecular formula of Desfluoroatorvastatin is C33H36N2O5 . It has a molecular weight of 540.64900 . The exact mass is 540.26200 . The structure of Desfluoroatorvastatin is complex, with a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain .

科学研究应用

Anticancer Applications of Statins

Scientific Field

Oncology

Application Summary

Statins, known for their cholesterol-lowering effects, have been identified as potential anticancer agents. They inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is crucial for cell growth and survival, particularly in cancer cells .

Methods of Application

The application of statins in cancer research involves their use as pharmacological inhibitors of the mevalonate pathway. This is achieved through the administration of clinically approved doses of statins, with the dosage and treatment duration varying depending on the type of cancer and the specific study design.

Results Summary

Research has shown that statins can induce tumor-specific apoptosis and may be associated with reduced cancer risk, lower cancer grade and stage at diagnosis, and reduced recurrence and/or cancer-specific mortality . However, the effectiveness of statins as anticancer agents is still under investigation, and their integration into cancer patient care requires a precision medicine approach .

Statins as Adjuvant Therapy in Cancer Treatment

Application Summary

Statins have been investigated as adjuvant therapy in cancer treatment due to their potential to enhance the efficacy of conventional cancer treatments .

Methods of Application

In clinical trials, statins are administered alongside standard cancer therapies, such as chemotherapy or radiation, to evaluate their impact on treatment outcomes.

Results Summary

While the evidence is inconsistent, some studies suggest that statins may improve the effectiveness of cancer treatments and address some of their shortcomings. The potential of statins as part of combined therapies for cancer is an active area of research .

Statins and Cholesterol Metabolism in Cancer

Scientific Field

Molecular Biology

Application Summary

The role of cholesterol metabolism in cancer has been a focus of research, with statins being explored for their ability to disrupt this process in cancer cells .

Methods of Application

Statins are used to inhibit the mevalonate pathway in cancer cells, affecting cholesterol synthesis and other important cellular processes.

Results Summary

Research indicates that certain cancers depend on the mevalonate pathway for growth and survival, making them vulnerable to statin therapy. Statins have shown promise in inducing tumor-specific apoptosis and may be associated with reduced cancer risk and mortality .

Statins and Genetic Polymorphisms in Cancer

Scientific Field

Genetics

Application Summary

Studies have focused on genetic polymorphisms within genes related to cholesterol production, which are therapeutic targets of statin treatment, to understand their impact on carcinogenesis .

Methods of Application

Research involves analyzing genetic variations in populations and correlating them with responses to statin therapy in cancer.

Results Summary

The impact of statins on carcinogenesis may be influenced by genetic polymorphisms, suggesting a need for personalized approaches in statin therapy for cancer prevention and treatment .

Statins as Potential Enhancers of Radiotherapy

Scientific Field

Radiation Oncology

Application Summary

Statins have been studied for their potential to enhance the effects of radiotherapy in cancer treatment. Their ability to sensitize tumor cells to radiation could improve therapeutic outcomes .

Methods of Application

In preclinical studies, statins are administered to cancer cell lines or animal models before or during exposure to radiation. The timing, dosage, and type of statin vary depending on the specific study.

Results Summary

Some studies suggest that statins can enhance the radiosensitivity of certain cancer types, potentially leading to improved control of tumor growth when combined with radiotherapy .

Statins and Cancer Stem Cells

Scientific Field

Stem Cell Research

Application Summary

Research has explored the impact of statins on cancer stem cells, which are thought to play a key role in cancer recurrence and resistance to therapy .

Methods of Application

Statins are applied to cancer stem cell populations in vitro or in vivo to investigate their effects on stem cell viability, differentiation, and tumorigenic potential.

Results Summary

Preliminary findings indicate that statins may inhibit the proliferation and survival of cancer stem cells, suggesting a potential role in preventing cancer recurrence and metastasis .

Statins and Tumor Microenvironment

Scientific Field

Tumor Biology

Application Summary

The tumor microenvironment plays a crucial role in cancer progression. Statins have been investigated for their ability to modulate the tumor microenvironment, potentially affecting cancer growth and metastasis .

Methods of Application

Studies involve treating tumor-bearing models with statins and analyzing changes in the tumor microenvironment, including immune cell infiltration and angiogenesis.

Results Summary

Evidence suggests that statins may alter the tumor microenvironment in ways that are unfavorable for cancer progression, although the mechanisms and clinical implications require further research .

Statins in Combination with Immunotherapy

Scientific Field

Immunooncology

Application Summary

Combining statins with immunotherapies, such as checkpoint inhibitors, is a novel approach being explored to enhance the immune system’s ability to fight cancer .

Methods of Application

Clinical trials are testing the combination of statins with immunotherapeutic agents to determine the safety, optimal dosing, and efficacy of such regimens.

Results Summary

While still in the early stages of research, some studies suggest that statins may improve the response to immunotherapy in certain cancer types .

Statins and Epigenetic Modulation in Cancer

Scientific Field

Epigenetics

Application Summary

Statins have been shown to have epigenetic effects that may contribute to their anticancer properties. These effects include changes in DNA methylation and histone modification patterns .

Methods of Application

Research involves treating cancer cells with statins and assessing epigenetic changes through advanced molecular techniques.

Results Summary

The epigenetic modulation by statins may lead to the reactivation of tumor suppressor genes or the suppression of oncogenes, offering a potential mechanism for their anticancer effects .

Statins and Metabolic Reprogramming in Cancer

Scientific Field

Metabolic Oncology

Application Summary

Cancer cells often undergo metabolic reprogramming to support rapid growth. Statins have been studied for their ability to disrupt these metabolic pathways .

Methods of Application

In vitro and in vivo studies assess the impact of statins on the metabolic profiles of cancer cells, focusing on pathways like glycolysis and lipid metabolism.

Results Summary

Findings suggest that statins may interfere with the metabolic flexibility of cancer cells, potentially impairing their growth and survival .

属性

IUPAC Name |

(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFBJYRYCRZMSB-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195827 | |

| Record name | Desfluoroatorvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desfluoroatorvastatin | |

CAS RN |

433289-84-0, 433289-83-9 | |

| Record name | (βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433289-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desfluoroatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433289840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfluoroatorvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Defluoro Atorvastatin Calcium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFLUOROATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831WX29C91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。